molecular formula C11H9F3N2O3 B14338191 1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol CAS No. 110235-02-4

1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol

Cat. No.: B14338191
CAS No.: 110235-02-4
M. Wt: 274.20 g/mol
InChI Key: ULADETLIKXBQFS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHFNO

    Molecular Weight: 294.22 g/mol

This compound combines a trifluoromethyl group, a phenyl ring, and an oxadiazole moiety. The trifluoromethyl group (CF3) imparts unique properties, making it interesting for various applications.

Preparation Methods

Synthetic Routes

The synthesis of 1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol involves several steps. One common synthetic route includes the following:

  • Formation of the Oxadiazole Ring

    • Start with 5-phenyl-1,2,4-oxadiazole as the precursor.
    • React it with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF3 group.
    • Cyclize the resulting intermediate to form the oxadiazole ring.
  • Hydroxylation

    • Introduce the hydroxyl group (OH) at the appropriate position using a suitable reagent (e.g., sodium hydroxide).

Industrial Production

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol can undergo various reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone or aldehyde).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group to an alcohol or other functional groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its unique structure.

    Materials Science: Its trifluoromethyl group can enhance material properties.

    Organic Synthesis: As a versatile building block.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds:

Properties

CAS No.

110235-02-4

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.20 g/mol

IUPAC Name

1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol

InChI

InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17,18)6-8-15-9(19-16-8)7-4-2-1-3-5-7/h1-5,17-18H,6H2

InChI Key

ULADETLIKXBQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC(C(F)(F)F)(O)O

Origin of Product

United States

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